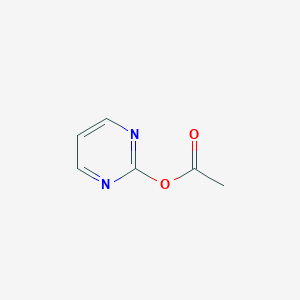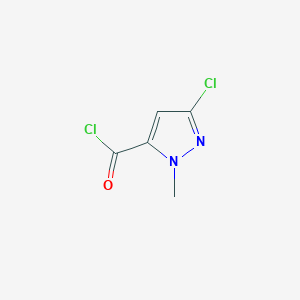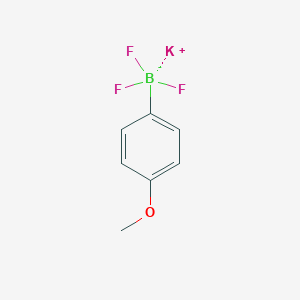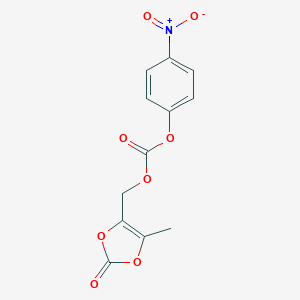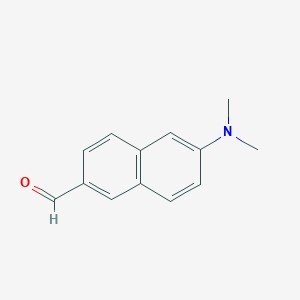
4-(Methylamino)-3-hexen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylamino)-3-hexen-2-one, also known as Methyl jasmonate, is a natural plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is synthesized in various plant tissues, including leaves, flowers, and fruits. Methyl jasmonate is a potent signaling molecule that regulates plant defense mechanisms against biotic and abiotic stresses. In recent years, it has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
4-(Methylamino)-3-hexen-2-one jasmonate acts as a signaling molecule in plants by binding to specific receptors and activating defense mechanisms. It induces the expression of genes involved in the biosynthesis of secondary metabolites and the production of proteins that inhibit the growth of pests and pathogens. In humans, 4-(Methylamino)-3-hexen-2-one jasmonate is believed to exert its effects by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
4-(Methylamino)-3-hexen-2-one jasmonate has various biochemical and physiological effects on plants and animals. In plants, it induces the production of volatile organic compounds that attract natural enemies of pests and pathogens. It also activates the synthesis of defense-related proteins, such as pathogenesis-related (PR) proteins. In animals, 4-(Methylamino)-3-hexen-2-one jasmonate has been shown to have anti-inflammatory and anti-cancer properties. It also has potential applications in wound healing and tissue regeneration.
实验室实验的优点和局限性
4-(Methylamino)-3-hexen-2-one jasmonate has several advantages for lab experiments, including its stability, low toxicity, and easy availability. It can be easily synthesized or extracted from plant tissues, making it a cost-effective research tool. However, 4-(Methylamino)-3-hexen-2-one jasmonate has some limitations, including its volatility and sensitivity to light and heat. These factors can affect the accuracy and reproducibility of experiments.
未来方向
4-(Methylamino)-3-hexen-2-one jasmonate has several potential future directions for research, including its applications in plant biotechnology, agriculture, and medicine. In plant biotechnology, 4-(Methylamino)-3-hexen-2-one jasmonate can be used to enhance the production of secondary metabolites, such as alkaloids and flavonoids, which have medicinal properties. In agriculture, 4-(Methylamino)-3-hexen-2-one jasmonate can be used as a natural pesticide and herbicide to reduce the use of synthetic chemicals. In medicine, 4-(Methylamino)-3-hexen-2-one jasmonate has potential applications in cancer therapy, wound healing, and tissue regeneration.
Conclusion
In conclusion, 4-(Methylamino)-3-hexen-2-one jasmonate is a natural plant hormone that has various scientific research applications in plant biotechnology, agriculture, and medicine. Its mechanism of action involves the activation of defense mechanisms and the modulation of various signaling pathways. 4-(Methylamino)-3-hexen-2-one jasmonate has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, it also has some limitations, including its volatility and sensitivity to light and heat. Future research on 4-(Methylamino)-3-hexen-2-one jasmonate has the potential to unlock its full potential in various fields.
合成方法
4-(Methylamino)-3-hexen-2-one jasmonate can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The chemical synthesis involves the reaction of 3-hexen-2-one with methylamine in the presence of a catalyst. Plant extraction involves the isolation of 4-(Methylamino)-3-hexen-2-one jasmonate from plant tissues using organic solvents. Microbial fermentation involves the use of microorganisms to produce 4-(Methylamino)-3-hexen-2-one jasmonate in large quantities.
科学研究应用
4-(Methylamino)-3-hexen-2-one jasmonate has various scientific research applications, including plant biotechnology, agriculture, and medicine. In plant biotechnology, 4-(Methylamino)-3-hexen-2-one jasmonate is used to induce plant defense mechanisms against pests and diseases. It is also used to stimulate the production of secondary metabolites, such as flavonoids and alkaloids, which have medicinal properties. In agriculture, 4-(Methylamino)-3-hexen-2-one jasmonate is used as a natural pesticide and herbicide. It is also used to enhance crop yield and quality. In medicine, 4-(Methylamino)-3-hexen-2-one jasmonate is being investigated for its potential anti-cancer and anti-inflammatory properties.
属性
CAS 编号 |
182362-48-7 |
|---|---|
产品名称 |
4-(Methylamino)-3-hexen-2-one |
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
(Z)-4-(methylamino)hex-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(8-3)5-6(2)9/h5,8H,4H2,1-3H3/b7-5- |
InChI 键 |
NPUWOSUMTIUJKS-ALCCZGGFSA-N |
手性 SMILES |
CC/C(=C/C(=O)C)/NC |
SMILES |
CCC(=CC(=O)C)NC |
规范 SMILES |
CCC(=CC(=O)C)NC |
同义词 |
3-Hexen-2-one, 4-(methylamino)-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




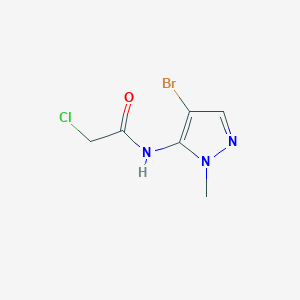
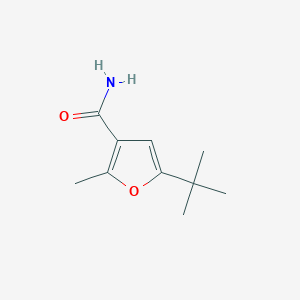

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)
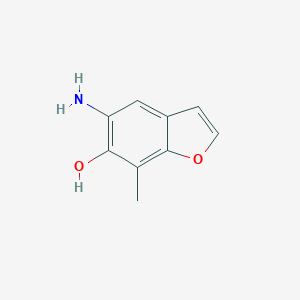
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)

